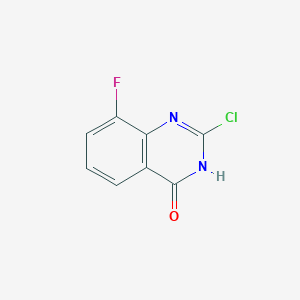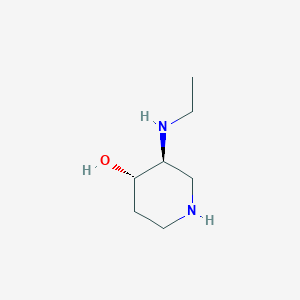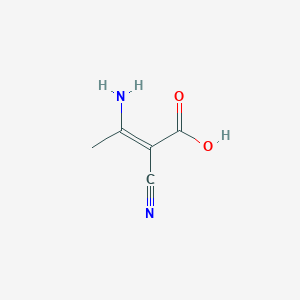![molecular formula C11H19NO2 B15257388 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B15257388.png)
3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxycyclohexyl group attached to the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as versatile synthons in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. The process may include the use of specific oxidants and additives to achieve the desired selectivity and yield. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes or receptors. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(1-Hydroxycyclohexyl)methyl]pyrrolidin-2-one include other pyrrolidinones and pyrrolones. These compounds share the pyrrolidinone ring structure but differ in their substituents and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific hydroxycyclohexyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-[(1-hydroxycyclohexyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(4-7-12-10)8-11(14)5-2-1-3-6-11/h9,14H,1-8H2,(H,12,13) |
InChI Key |
HPZVCNXYCSDOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2CCNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[2-(Dimethylamino)ethyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B15257318.png)

![2-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B15257342.png)
![6-(Butan-2-yl)-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B15257346.png)






![Methyl 3-{bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carboxylate](/img/structure/B15257385.png)
![6-tert-Butyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15257386.png)

![Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257393.png)
